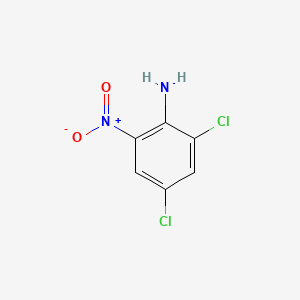

2,4-Dichloro-6-nitroaniline

Description

Significance of Nitroaromatic Compounds in Environmental and Industrial Chemistry

Nitroaromatic compounds, a class to which 2,4-dichloro-6-nitroaniline belongs, are of substantial importance in both environmental and industrial chemistry. These compounds are rarely found in nature and are primarily introduced into the environment through human activities. nih.govresearchgate.net Industrially, they are crucial intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govresearchgate.netmdpi.com The nitro group, with its strong electron-withdrawing nature, provides chemical and functional diversity, making these molecules versatile building blocks. nih.gov

However, the widespread use of nitroaromatics has led to environmental contamination of soil and groundwater. nih.govresearchgate.net The stability of the benzene (B151609) ring, combined with the electron-withdrawing properties of the nitro group, makes many nitroaromatic compounds resistant to natural degradation processes. nih.govresearchgate.net Their persistence, along with their potential toxicity and mutagenicity, has designated several as priority pollutants for environmental remediation. nih.govresearchgate.net

Overview of Dichloroaniline Derivatives and their Research Relevance

Dichloroanilines are a group of chemical compounds consisting of an aniline (B41778) ring substituted with two chlorine atoms. wikipedia.org There are six different isomers of dichloroaniline, each with the molecular formula C₆H₅Cl₂N. wikipedia.org These compounds serve as important precursors and intermediates in various chemical syntheses.

The research relevance of dichloroaniline derivatives is extensive. They are widely used in the production of dyes, pigments, herbicides, and pharmaceuticals. wikipedia.orgresearchgate.netnih.gov For instance, specific isomers are used in the synthesis of azo dyes, which have broad applications in the textile and printing industries. nih.gov In the pharmaceutical sector, chloroanilines are building blocks for various therapeutic agents, including antiseptics and antimicrobials. nih.gov The presence of chlorine atoms on the aniline ring can significantly influence the biological activity and chemical reactivity of the resulting molecules, making them a subject of continuous study in medicinal and materials chemistry. solubilityofthings.com

Rationale for Focused Research on this compound

The specific structural features of this compound make it a compound of particular interest for focused research.

While the synthesis and general properties of many nitroaromatic and dichloroaniline compounds are well-documented, specific details regarding the reaction mechanisms, environmental fate, and potential applications of this compound are still areas of active investigation. Research is ongoing to develop more efficient and environmentally benign synthetic routes. Furthermore, its potential as a precursor for novel materials and biologically active compounds remains an emerging area of study.

Studying this compound contributes to a deeper understanding of fundamental chemical principles. The interplay of the electron-withdrawing nitro group and the two chlorine atoms on the aromatic ring influences its reactivity in electrophilic and nucleophilic substitution reactions. Investigating its spectroscopic properties, such as its UV-Vis absorption, provides insights into its electronic structure. researchgate.netresearchgate.net Detailed analysis of its reactions helps to refine theoretical models of chemical reactivity and bonding.

Research into this compound has several implications for applied sciences. It is utilized as a chemical intermediate in the synthesis of various compounds with potential industrial and pharmaceutical applications. lookchem.com For example, its structure makes it a candidate for creating new dyes and pigments. lookchem.com In the field of analytical chemistry, its distinct properties could be exploited for the development of new analytical methods. lookchem.com Furthermore, its derivatives are being explored for their potential use in the pharmaceutical industry for designing molecules with specific biological activities. lookchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 2683-43-4 | lookchem.comsigmaaldrich.com |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | lookchem.comnih.gov |

| Molecular Weight | 207.01 g/mol | lookchem.comsigmaaldrich.comnih.gov |

| Appearance | Yellow fluffy powder | lookchem.com |

| Melting Point | 101-103 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 360.98°C (estimate) | lookchem.comgtilaboratorysupplies.com |

| Flash Point | 139.8°C | lookchem.com |

| Density | 1.6257 (estimate) | lookchem.comgtilaboratorysupplies.com |

| Solubility | Chloroform (B151607) (Slightly), DMSO (Slightly) | lookchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEZAMILKKYOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041361 | |

| Record name | 2,4-Dichloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-43-4 | |

| Record name | 2,4-Dichloro-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-nitrophenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2683-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S7EH59H1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Chemistry of 2,4 Dichloro 6 Nitroaniline

Classical Synthetic Routes to Dichloro-nitroanilines

Traditional methods for synthesizing dichloro-nitroanilines predominantly rely on the electrophilic substitution of p-nitroaniline precursors. These routes are well-established but often require careful control to achieve desired isomer selectivity and yield.

The direct chlorination of p-nitroaniline is a primary method for producing dichlorinated isomers. The process involves the introduction of chlorine atoms onto the aromatic ring, with the positions of substitution influenced by the directing effects of the amino and nitro groups. While the ultimate goal is often the synthesis of 2,6-dichloro-4-nitroaniline (B1670479), 2,4-dichloro-6-nitroaniline can be formed as a significant byproduct depending on the reaction conditions. google.com

The successful synthesis and isomeric purity of dichloro-nitroanilines are highly dependent on the precise control of reaction parameters.

Temperature: Temperature control is critical for minimizing the formation of unwanted byproducts. A common industrial approach involves a two-stage temperature profile. The initial chlorination is often conducted at a lower temperature, between 5°C and 10°C, and then raised to 15-20°C as the reaction proceeds. google.comprepchem.com In some processes using an acetic acid medium, the temperature is maintained around 30°C. google.com

Acid Concentration: The concentration of the acid medium plays a pivotal role. High concentrations of acid are generally effective for the chlorination of p-nitroaniline. rsc.org A typical laboratory and industrial setup uses 3 to 6 moles of hydrochloric acid (HCl) or nitric acid (HNO₃) for every mole of 4-nitroaniline (B120555). google.comprepchem.com This acidic environment facilitates the reaction and helps control the reactivity of the chlorinating agent.

Pressure: While many chlorination reactions are run at atmospheric pressure, applying a vacuum can be a useful technique for optimization. For instance, in an acetic acid-based system, applying a vacuum of approximately 12" Hg helps in the removal of hydrogen chloride gas, a byproduct of the reaction, which can influence the reaction equilibrium and rate. google.com

| Parameter | Condition Range/Value | Purpose/Effect | Reference |

|---|---|---|---|

| Temperature (Initial) | 5°C - 10°C | Minimizes initial side reactions and resin formation. | google.comprepchem.com |

| Temperature (Secondary) | 15°C - 20°C | Drives the reaction towards complete dichlorination. | google.comprepchem.com |

| Acid Molar Ratio (Acid:p-nitroaniline) | 3-6 : 1 | Ensures an effective reaction medium and controls reactivity. | google.comprepchem.com |

| Pressure | ~12" Hg Vacuum | Encourages removal of HCl byproduct, shifting equilibrium. | google.com |

An aqueous hydrochloric acid medium is frequently employed in the chlorination of p-nitroaniline. The acid serves multiple functions. It protonates the amino group of the p-nitroaniline, modifying its directing influence on the incoming electrophile (chlorine). Furthermore, it acts as a solvent system, often in conjunction with other solvents like acetic acid, to create a suitable reaction environment. rsc.org The use of dilute aqueous acid is a key feature in processes that aim for high purity and yield while minimizing effluent pollution. google.comprepchem.com For example, dissolving one part of p-nitroaniline in a mixture of three parts acetic acid and six parts concentrated hydrochloric acid, followed by cooling and introduction of chlorine gas, can yield a pure precipitate of dichloronitroaniline. rsc.org

A primary challenge in the synthesis of a specific dichloro-nitroaniline isomer is the management of by-products. The main by-products in the synthesis of this compound are its isomer, 2,6-dichloro-4-nitroaniline, and the monochlorinated intermediate, 2-chloro-4-nitroaniline (B86195).

Control strategies include:

Reaction Monitoring: The reaction is carefully monitored to track the conversion of the intermediate, 2-chloro-4-nitroaniline. In one patented process, the reaction is allowed to proceed until 90-95% of this intermediate has been converted into the dichloro- product before the temperature is increased for the final stage. google.comprepchem.com

Solvent Choice: The choice of solvent can influence isomer distribution. Chlorination in acetic acid, for instance, has been shown to produce 2,6-dichloro-4-nitroaniline as the major product, with this compound forming as a minor by-product (0.3% in one example). google.com

Purification: After the reaction, the desired product must be separated from any remaining intermediates or isomeric by-products. This is typically achieved through filtration and washing the resulting filter cake. google.com

| By-product | Formation Pathway | Control Strategy | Reference |

|---|---|---|---|

| 2-chloro-4-nitroaniline | Intermediate of the dichlorination process. | Allowing sufficient reaction time for conversion; monitoring reaction progress. | google.comprepchem.com |

| 2,6-dichloro-4-nitroaniline | Isomeric product of dichlorination. | Precise control of temperature, solvent, and reaction time to favor the desired isomer. | google.com |

Once synthesized, this compound can be further functionalized using classical diazonium chemistry. The primary amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. organic-chemistry.org

A key example is the synthesis of 2,4-dichloro-1-iodo-6-nitrobenzene. This transformation is achieved through a sequential diazotization and iodonization of this compound. The process involves reacting the aniline (B41778) with a sodium nitrite-hydrochloric acid system (to generate nitrous acid in situ) followed by the addition of potassium iodide (KI). nih.gov The diazonium salt formed in the first step is a good leaving group (N₂) and is readily displaced by the iodide ion. Such functionalized products serve as precursors for more complex molecules, for example, in the preparation of chiral polychlorinated biphenyl (B1667301) (PCB) derivatives via Suzuki-coupling reactions. nih.gov

Chlorination of Para-nitroaniline Precursors

Modern Synthetic Strategies and Green Chemistry Principles

In response to the environmental and safety concerns associated with classical methods, modern synthetic chemistry has focused on developing more efficient and sustainable alternatives.

Intensified Processes: Microflow reactor technology represents a significant advancement. A liquid-liquid microflow system has been developed for the chlorination of 4-nitroaniline, which dramatically improves reaction efficiency and safety compared to traditional gas-liquid chlorination. rsc.org This approach, while demonstrated for the synthesis of the 2,6-dichloro isomer, showcases the potential of process intensification for related compounds. rsc.org

Green Reagents and Solvents: There is a strong emphasis on replacing hazardous reagents and organic solvents. One green approach for the halogenation of 4-nitroaniline involves using bromide-bromate salts in an aqueous acidic medium, completely avoiding organic solvents. researchgate.net This method allows for simple product purification by filtration and enables the recycling of the aqueous filtrate, aligning with the principles of a circular economy. researchgate.net Other green methods for chlorination involve using hydrogen peroxide with hydrochloric acid. lookchem.com

Photocatalysis: Visible-light photoredox catalysis is an emerging strategy for C-H functionalization. A dual photoredox and organocatalytic system has been shown to effectively chlorinate anilines under mild conditions, offering a novel route that avoids harsh reagents. rsc.org

Advanced Catalytic Systems: The use of unique solvent systems like "Super-Brønsted-acidic ionic liquids" (SFBAILs) is being explored. This compound has been used as an indicator to measure the acidity of these novel ionic liquids, which themselves are being investigated as green solvents and catalysts for various chemical processes. rsc.org

These modern strategies highlight a clear trajectory in chemical synthesis towards processes that are not only high-yielding and selective but also safer, more energy-efficient, and environmentally benign.

Catalytic Synthesis of this compound and Derivatives

Catalysis plays a pivotal role in the synthesis of this compound and its analogues, offering pathways with higher yields and milder reaction conditions. Innovations in catalyst design, including the use of ionic liquids and immobilized systems, have significantly advanced the field.

Brønsted acidic ionic liquids (BAILs) have emerged as effective acid catalysts for numerous organic transformations due to their unique properties like low volatility, high thermal stability, and tunable acidity. researchgate.netrsc.org While direct synthesis of this compound using BAILs is not extensively documented, the compound plays a critical role as a Hammett indicator to measure the acid strength (Hammett acidity function, H₀) of these novel catalysts. rsc.orgrsc.orgsci-hub.se The H₀ value is determined by using UV-Vis spectroscopy to measure the ratio of the protonated to the unprotonated form of the indicator in the ionic liquid. rsc.org This quantification of acidity is crucial for selecting the appropriate BAIL to catalyze other reactions, such as the synthesis of coumarins, xanthenes, or diaryloxindoles. researchgate.netresearchgate.netresearchgate.net

Researchers have synthesized various sulfonic acid-functionalized Brønsted acidic ionic liquids (SFBAILs) and determined their Hammett function values at elevated temperatures using this compound as the indicator. rsc.orgsci-hub.se For example, the H₀ values for several SFBAILs were found to be between -1.5 and -3.6 at 110 °C, demonstrating their strong acidic nature. sci-hub.se

Table 1: Hammett Acidity Function (H₀) of Various Brønsted Acidic Ionic Liquids (BAILs) Determined Using this compound as an Indicator

| Brønsted Acidic Ionic Liquid (BAIL) | Counter-anion | H₀ Value | Temperature (°C) | Reference |

| [BSMIM] | [TFS] | -3.6 | 110 | rsc.org |

| [BSMIM] | [HSO₄] | -2.9 | 110 | rsc.org |

| [BSMIM] | [TS] | -2.7 | 110 | rsc.org |

| [BSMIM] | [MS] | -2.5 | 110 | rsc.org |

| [(HSO₃)₃C₃pyr] | [BF₄] | -1.5 | 110 | sci-hub.se |

| [PipBs₂] | (ClO₄)₂ | -3.2 | 110 | researchgate.netresearchgate.net |

This table is interactive. Users can sort columns to compare the acidity of different BAILs.

To overcome challenges associated with the separation and recovery of homogeneous catalysts, researchers have focused on developing immobilized or heterogeneous catalytic systems. researchgate.net These systems combine the beneficial properties of catalysts like ionic liquids with the advantages of solid supports, leading to enhanced operational robustness, reusability, and sustainability. researchgate.netmdpi.com

One strategy involves the non-covalent immobilization of protic acidic ionic liquids onto nano silica (B1680970) sulfuric acid. researchgate.netresearchgate.net This approach has been shown to significantly improve the catalytic activity, recoverability, and thermal stability of the acidic ionic liquids. researchgate.netresearchgate.net These supported catalysts have been successfully used in the synthesis of various derivatives, demonstrating their potential for broader applications. researchgate.netresearchgate.net The immobilized catalysts can often be easily separated from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss in catalytic activity. researchgate.netacs.org Other supports, such as magnetic nanoparticles, have also been used to immobilize catalysts, allowing for easy magnetic recovery. acs.org

In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free and environmentally benign synthetic methods. d-nb.inforesearchgate.net Solvent-free, or neat, conditions offer several benefits, including reduced chemical waste, lower costs, and often simpler workup procedures. d-nb.info

Boric acid has been reported as an efficient and safe catalyst for the solvent-free synthesis of flunixin (B1672893) and a series of 2-(arylamino)nicotinic acid derivatives at 120 °C, achieving good to excellent yields. d-nb.info Similarly, BAILs have been employed as effective catalysts under solvent-free conditions for reactions like the Pechmann condensation to produce coumarin (B35378) derivatives. researchgate.netresearchgate.net Another green approach involves the use of bromide-bromate salts in an aqueous acidic medium for the regioselective bromination of aromatic compounds, which avoids the use of organic solvents and allows for the recycling of the aqueous filtrate. researchgate.net A two-step method for preparing a related compound, 2,3-dichloro-6-nitroaniline, is noted for being more environmentally friendly by allowing for the recovery of sulfuric acid and reducing consumption. patsnap.com

Table 2: Examples of Solvent-Free Synthesis of 2-(Arylamino)nicotinic Acid Derivatives Using Boric Acid Catalyst

| Aniline Derivative | Time (min) | Yield (%) | Melting Point (°C) |

| 2,4-Dimethylaniline | 10 | 92 | 225–227 |

| 3-Nitroaniline | 30 | 90 | 218–219 |

| 2-Chloroaniline | 20 | 62 | 213–215 |

| 3,4-Dichloroaniline | 25 | 72 | 258–260 |

| 2,3-Dichloroaniline | 25 | 58 | 256 |

Data sourced from a study on the synthesis of flunixin and its analogues, demonstrating the efficacy of solvent-free protocols. d-nb.info

Stereoselective and Regioselective Synthesis of this compound Analogues

The synthesis of specifically substituted analogues of this compound requires precise control over stereochemistry and regiochemistry. Research in this area focuses on developing methods that can selectively introduce functional groups at desired positions on the aromatic ring.

A notable example is the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. uj.edu.pl A simple and efficient one-step procedure based on nucleophilic aromatic substitution (ArSN) has been developed. uj.edu.pl In this method, an alcohol serves as both the reagent and the solvent under basic conditions, leading to a transetherification reaction with good to excellent yields (50-92%). uj.edu.pl This approach allows for the synthesis of unsymmetrically substituted 2-nitroanilines, which are valuable precursors for pharmacologically active compounds. uj.edu.pl The control of regioselectivity is critical, as isomers can exhibit different biological activities.

Similarly, palladium-catalyzed allylation of acidic anilines, such as nitroanilines, has been studied for its stereochemical outcomes. acs.org These studies are essential for understanding and controlling the formation of specific stereoisomers in complex molecules derived from nitroaniline scaffolds.

Radiosynthesis and Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. The synthesis of isotopically labeled this compound, for instance with ¹³C, allows researchers to follow the molecule through complex chemical or biological transformations.

The synthesis of the labeled isomer, 2,6-dichloro-4-nitroaniline-¹³C₆, has been described. The process starts with ¹³C₆-labeled benzene (B151609) and proceeds through multiple steps, including oxychlorination and a nitration-chlorination sequence. Such labeled compounds are invaluable for studying the kinetic isotope effect (KIE), where the presence of a heavier isotope (like ¹³C instead of ¹²C) can alter reaction rates. For example, ¹³C labeling can reduce the rate of electrophilic substitution reactions. These studies provide deep insights into reaction pathways and the stability of intermediates.

Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound. A common industrial synthesis route involves a two-step process: the nitration of a trichlorobenzene precursor followed by ammonolysis. patsnap.comsmolecule.com

Nitration : This step is a classic electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring. smolecule.com

Ammonolysis : The resulting polychloronitrobenzene undergoes nucleophilic aromatic substitution, where an amino group from an ammonia (B1221849) source displaces one of the chlorine atoms to form the final product. smolecule.com The presence of the electron-withdrawing nitro group facilitates this nucleophilic attack.

Kinetic studies of related reactions, such as the oxidation of various anilines, have found that the reactions can be first order with respect to both the oxidant and the aniline substrate. researchgate.net In more complex catalytic systems, such as the palladium-catalyzed allylation of nitroanilines, the mechanism can be intricate, sometimes involving stereochemical scrambling that needs to be understood to control the product's structure. acs.org

Mechanistic Investigations of Halogenation and Nitration

The synthesis of this compound involves electrophilic substitution reactions, specifically halogenation and nitration, on an aniline substrate. The amino group (-NH₂) in aniline is a potent activating group, directing incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.com

The direct halogenation and nitration of aniline can be challenging to control, often leading to multiple substitutions and oxidation byproducts. libretexts.orgyoutube.com To achieve the desired 2,4-dichloro-6-nitro substitution pattern, a carefully orchestrated sequence of reactions is necessary. A common strategy involves the protection of the highly reactive amino group through acetylation to form acetanilide. libretexts.orgallen.in This moderation of the amino group's activating influence allows for more controlled subsequent reactions. libretexts.org

The general mechanism for electrophilic halogenation involves the attack of an electrophilic halogen species on the electron-rich aromatic ring. byjus.com In the case of chlorination, this is often achieved using a chlorinating agent in the presence of an acid. Similarly, nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺), the active electrophile. unacademy.com

For the specific synthesis of this compound, a plausible pathway could involve the initial chlorination of a suitable aniline derivative, followed by nitration, or vice-versa. The order of these steps is crucial in directing the substituents to the desired positions. For instance, starting with p-nitroaniline, chlorination can be directed to the positions ortho to the amino group. iisc.ac.in

A patented process describes the chlorination of 4-nitroaniline using chlorine bleaching liquor (a solution of NaOCl and NaCl) in the presence of hydrochloric or nitric acid. google.com The reaction proceeds through the formation of 2-chloro-4-nitroaniline as an intermediate, which is then further chlorinated to yield 2,6-dichloro-4-nitroaniline. google.com While this patent describes a different isomer, the principles of controlling the reaction conditions to favor specific product formation are broadly applicable. Another process involves the chlorination of p-nitroaniline in acetic acid, which can also result in the formation of this compound as a byproduct. google.com

The rearrangement of N-nitroanilines, such as 2,6-dichloro-N-nitroaniline, has been studied to understand the migration of the nitro group. cdnsciencepub.com These studies, which sometimes involve isotopic labeling, provide insights into whether the rearrangement is an intramolecular or intermolecular process, potentially involving radical pair intermediates. cdnsciencepub.com

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into the rates of the halogenation and nitration reactions involved in the synthesis of this compound. The rates of these electrophilic substitution reactions are highly dependent on several factors, including the nature and concentration of the reactants, the catalyst, the solvent, and the temperature.

The amino group in aniline strongly accelerates the rate of electrophilic substitution. byjus.com However, in a strongly acidic medium, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com This duality influences the reaction kinetics and the resulting product distribution.

Studies on the oxidation of various anilines, including p-nitroaniline, by reagents like 2,6-dichloroquinone-4-chloro-imide have shown that the reactions are typically first order with respect to both the oxidant and the substrate. researchgate.net The rate of reaction is also influenced by the pH of the medium. researchgate.net

The kinetic isotope effect, where the substitution of an atom with its heavier isotope can alter the reaction rate, has been explored in the context of nitration. For example, ¹³C labeling has been shown to slightly reduce the rate of electrophilic substitution reactions. Such studies are valuable for elucidating reaction mechanisms.

A patented process for the preparation of 2,6-dichloro-4-nitroaniline highlights the importance of temperature control in managing the reaction kinetics. google.com The initial chlorination is carried out at a lower temperature (5° to 10° C) and then raised to 15°-20° C. google.com Finally, the temperature is increased to 70° C to drive the reaction to completion. google.com This temperature profile is designed to control the rate of chlorination and minimize the formation of unwanted byproducts.

Table 1: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate |

|---|---|

| Substituent Groups | Activating groups (e.g., -NH₂) increase the rate, while deactivating groups (e.g., -NO₂) decrease it. |

| Catalyst | Acids like H₂SO₄ are often used to generate the active electrophile in nitration, thereby increasing the rate. |

| Temperature | Higher temperatures generally lead to faster reaction rates, but can also lead to side reactions. |

| Solvent | The polarity and solvating ability of the solvent can influence the stability of intermediates and transition states, affecting the rate. |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful tool for investigating the reaction mechanisms involved in the synthesis of this compound at a molecular level. Quantum mechanical calculations can be used to model the structures of reactants, intermediates, and products, as well as the transition states that connect them.

These calculations can provide valuable information about the energetics of different reaction pathways, helping to predict the most likely mechanism. For example, by calculating the activation energies for the chlorination and nitration at different positions on the aniline ring, it is possible to understand the regioselectivity of these reactions.

Computational studies can also be used to investigate the role of the solvent and catalyst in the reaction. By including solvent molecules or a catalyst in the calculations, it is possible to gain a more realistic understanding of how these factors influence the reaction mechanism and kinetics.

Table 2: Computational Chemistry in Mechanistic Studies

| Computational Method | Application |

|---|---|

| Density Functional Theory (DFT) | Calculating the electronic structure and energies of molecules to determine reaction pathways and activation barriers. |

| Ab initio methods | High-accuracy calculations for smaller systems to benchmark results from other methods. |

| Molecular Dynamics (MD) | Simulating the movement of atoms over time to study the role of solvent and temperature on the reaction. |

By combining experimental investigations with computational modeling, a comprehensive understanding of the synthesis of this compound can be achieved, leading to the development of more efficient and selective synthetic routes.

Advanced Analytical and Spectroscopic Characterization of 2,4 Dichloro 6 Nitroaniline

Chromatographic Techniques for Separation and Quantification

Chromatography separates mixtures into their individual components, allowing for both qualitative identification and quantitative measurement. postnova.com Gas chromatography and high-performance liquid chromatography are powerful tools for the analysis of 2,4-dichloro-6-nitroaniline, each offering distinct advantages.

Gas Chromatography (GC) with Specific Detectors (e.g., Nitrogen Phosphorus Detector (NPD), Electron Capture Detector (ECD), Microcoulometric Detectors)

Gas chromatography is a principal technique for the analysis of volatile and thermally stable compounds like this compound. postnova.com The choice of detector is critical for achieving the desired selectivity and sensitivity.

Nitrogen Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus. The use of an NPD minimizes the likelihood of false positives when analyzing for nitro-containing compounds like this compound. epa.gov

Electron Capture Detector (ECD): The ECD is extremely sensitive to electrophilic compounds, particularly those containing halogens, such as the two chlorine atoms in this compound. This makes it a suitable detector for trace-level analysis.

Microcoulometric Detectors: These detectors offer high specificity for halogen-containing compounds and can be used for the analysis of this compound, particularly in complex matrices where interferences might be a concern. science.gov

The combination of GC with these specific detectors provides robust and reliable methods for the determination of this compound in environmental samples. epa.gov

The selection of the appropriate GC column is fundamental to a successful separation. merckmillipore.com The choice is primarily dictated by the principle of "like dissolves like," where the polarity of the stationary phase should match the polarity of the analytes. merckmillipore.com For separating this compound from its isomers and other related compounds, column parameters such as stationary phase, internal diameter (I.D.), film thickness, and length must be carefully considered. merckmillipore.comsigmaaldrich.com

Capillary columns are predominantly used over packed columns due to their superior resolution, faster analysis times, and higher sensitivity. shimadzu.com Non-polar or intermediate-polar stationary phases are often employed for the analysis of chlorinated and nitrated anilines. merckmillipore.com For instance, a poly(dimethyl siloxane) phase is a common choice for general-purpose applications, separating analytes primarily by their boiling points. sigmaaldrich.com

The resolution between closely eluting peaks, such as isomers, can be optimized by adjusting several factors:

Column I.D.: Smaller internal diameters (e.g., 0.25 mm) generally provide higher efficiency and better resolution. merckmillipore.comsigmaaldrich.com

Film Thickness: Thinner films can lead to sharper peaks and improved resolution. merckmillipore.com

Column Length: Longer columns offer greater resolution, though analysis time increases. However, simply doubling the column length does not double the resolution. sigmaaldrich.com

Temperature Programming: A controlled temperature ramp in the GC oven is crucial for optimizing the separation of compounds with a range of boiling points.

It is important to note that some stationary phases may not fully resolve certain isomeric pairs. For example, EPA Method 8131 points out that an SE-54 fused silica (B1680970) capillary column does not adequately resolve 2-nitroaniline/2,4,6-trichloroaniline and 4-nitroaniline (B120555)/4-chloro-2-nitroaniline. epa.gov In such cases, using an alternate column with a different stationary phase is necessary for confirmation. epa.gov

Table 1: GC Column Selection Considerations

| Parameter | Consideration for this compound Analysis | Impact on Separation |

|---|---|---|

| Stationary Phase | Non-polar to intermediate polarity (e.g., poly(dimethyl siloxane) with phenyl groups). | Primary factor determining selectivity and elution order. merckmillipore.com |

| Column I.D. | 0.25 mm is a common choice, balancing efficiency and sample capacity. merckmillipore.comsigmaaldrich.com | Smaller I.D. increases resolution. sigmaaldrich.com |

| Film Thickness | Thinner films (e.g., 0.25 µm) can enhance resolution and reduce bleed. merckmillipore.com | Affects retention time and peak sharpness. merckmillipore.com |

| Column Length | 30 m is a standard length providing a good balance of resolution and analysis time. sigmaaldrich.comshimadzu.com | Longer columns increase resolution but also analysis time and back pressure. sigmaaldrich.com |

The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MDL is not a constant value and depends on the sample matrix, instrumentation, and specific method used. epa.gov For chlorinated anilines, including isomers of dichloro-nitroaniline, MDLs can be influenced by interferences present in the sample. epa.gov

For example, in the context of environmental monitoring, regulatory bodies may set target detection limits (TDLs) for specific compounds in various matrices. While a specific MDL for this compound is not provided in the search results, data for the related isomer, 2,6-dichloro-4-nitroaniline (B1670479), indicates a TDL of 0.01 µg/L in water. michigan.gov This suggests that analytical methods for these types of compounds are expected to achieve very low detection levels.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of compounds that are not easily volatilized, including many nitroanilines. scribd.com For this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.complos.org The separation is based on the partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can provide effective separation. sielc.com Formic acid is preferred for applications where the HPLC is coupled with a mass spectrometer (MS) detector. sielc.com

Table 2: Example HPLC Method Parameters for this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | UV Detector | plos.org |

This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Thin-Layer Chromatography (TLC) for Spot Tests and Separations

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress or for preliminary separations. libretexts.org It operates on the same principles of differential partitioning as other forms of chromatography. libretexts.org

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate, it carries the sample components at different rates, resulting in separation. The retention factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent, is a key parameter used for identification. libretexts.org

For nitroanilines, different solvent systems can be used to achieve separation, and the choice of solvent polarity is crucial. scribd.com For instance, a solvent system of petroleum ether and acetone (B3395972) has been used for the TLC separation of various aniline (B41778) derivatives. researchgate.net By comparing the Rf value of an unknown spot to that of a known standard run on the same plate, a tentative identification can be made. scribd.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of molecules and can also be used for quantification.

For this compound, several spectroscopic methods provide valuable information:

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides information about the mass-to-charge ratio of the molecule and its fragments, which is highly specific and allows for confident identification. nih.gov GC-MS is a recommended technique for confirming the identity of analytes in unfamiliar samples. epa.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amine group, the C-Cl bonds, and the N-O bonds of the nitro group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen atoms in the molecule, helping to confirm the substitution pattern on the aromatic ring. nih.gov

Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy and can be useful for structural analysis. nih.gov

Table 3: Spectroscopic Data for this compound

| Technique | Information Provided | Source of Data |

|---|---|---|

| GC-MS | Molecular weight and fragmentation pattern for structural confirmation. | nih.gov |

| FTIR | Characteristic bands for amine (N-H), chloro (C-Cl), and nitro (N-O) functional groups. | nih.gov |

| ¹H NMR | Information on the aromatic protons, confirming substitution patterns. | nih.gov |

| Raman | Complementary vibrational data for structural analysis. | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Absorption Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum provides information about the conjugation and the effect of the various substituents on the benzene (B151609) ring. In ethanol, the compound exhibits characteristic absorption bands. researchgate.netresearchgate.net The specific wavelengths of maximum absorbance (λmax) are indicative of the energy required for π → π* and n → π* electronic transitions, which are influenced by the chloro, nitro, and amino functional groups. The pKa value of this compound has been determined to be -3.31 using UV-Vis spectroscopy by measuring the ratio of the protonated to the unprotonated form of the indicator. rsc.org

A study involving chloroform (B151607) solutions of this compound demonstrated a linear relationship between concentration and absorbance, indicating adherence to the Beer-Lambert law within the tested concentration range. rsc.org This is crucial for quantitative analysis.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | Temperature (°C) | Concentration (mg/ml) | Reference |

| Ethanol | 110 | 0.025 | researchgate.net |

| Chloroform | Room Temperature | Various | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. nih.gov

In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts, and their splitting patterns provide information about their coupling with neighboring protons. The amino group protons also show a characteristic signal.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the benzene ring. nih.gov The carbons attached to the chlorine, nitro, and amino groups have distinct resonances that are influenced by the electron-withdrawing and electron-donating effects of these substituents.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | Data not fully available in search results | - | nih.gov |

| ¹³C | Data not fully available in search results | - | nih.gov |

Note: Specific chemical shift values and coupling constants from primary literature are required for a complete analysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. nih.gov The FTIR spectrum, typically recorded using a KBr wafer technique, shows characteristic absorption bands. nih.gov

Key vibrational bands include:

N-H stretching: The amino group (NH₂) exhibits characteristic symmetric and asymmetric stretching vibrations.

N-O stretching: The nitro group (NO₂) shows strong asymmetric and symmetric stretching bands.

C-N stretching: The bond between the aromatic ring and the amino group has a specific stretching frequency.

C-Cl stretching: The carbon-chlorine bonds give rise to absorptions in the fingerprint region of the spectrum.

Aromatic C-H and C=C stretching: The benzene ring shows characteristic absorptions for C-H stretching and C=C ring stretching.

These vibrational frequencies provide definitive evidence for the presence of the key functional groups in the molecule.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Amino (NH₂) | Stretching | Not specified in search results | nih.gov |

| Nitro (NO₂) | Stretching | Not specified in search results | nih.gov |

| C-Cl | Stretching | Not specified in search results | nih.gov |

Note: Specific wavenumber values from primary literature are needed for a detailed assignment.

Mass Spectrometry (MS) and Electro-Spray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of the compound is 207.01 g/mol . nih.govscbt.com

In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected. nih.gov The most abundant peak (base peak) in the mass spectrum of this compound is observed at m/z 206. nih.gov Other significant fragments are seen at m/z 124 and 160. nih.gov This fragmentation pattern is characteristic of the molecule and can be used for its identification.

Electro-Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be used to analyze the compound, often in conjunction with liquid chromatography. It is particularly useful for confirming the molecular weight of the parent molecule with minimal fragmentation. researchgate.netresearchgate.net

Table 4: Mass Spectrometry Data for this compound

| Technique | Key m/z values | Interpretation | Reference |

| GC-MS | 206, 160, 124 | Molecular ion and major fragments | nih.gov |

| ESI-MS | [M-H]⁻ | Collision Cross Section: 131.4 Ų | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for this compound was not found in the provided search results, studies on the closely related isomer, 2,6-dichloro-4-nitroaniline, provide valuable insights into the likely solid-state structure. rsc.org It is reasonable to infer that this compound would exhibit similar structural characteristics, such as non-planarity and specific intermolecular interactions. A study on 2,4-dichloro-6-nitrobenzoic acid also reveals a non-planar structure with the nitro group twisted relative to the benzene ring. nih.gov

Analysis of Dihedral Angles and Molecular Conformation

In the crystal structure of 2,6-dichloro-4-nitroaniline, the molecule is not perfectly planar. rsc.org The amino and nitro groups are rotated out of the plane of the aromatic ring by approximately 7°. rsc.org This deviation from planarity is attributed to steric hindrance between the substituents on the benzene ring. Similarly, in 2,4-dichloro-6-nitrobenzoic acid, the nitro group is twisted by 11.9° with respect to the benzene ring. nih.gov It is highly probable that this compound also adopts a non-planar conformation due to steric strain between the ortho-nitro group and the amino group, as well as the adjacent chlorine atom.

Advanced Detection Techniques for Environmental Monitoring

The detection of nitroaromatic compounds in environmental matrices is of significant interest due to their potential toxicity and persistence. Advanced analytical techniques are continuously being developed to achieve sensitive and selective quantification of these pollutants. While research spans a range of nitroaromatic compounds, specific studies have focused on developing sophisticated sensor technologies for isomers like 2,6-dichloro-4-nitroaniline, providing a framework for detecting related compounds.

Fluorescence-based sensing has emerged as a powerful tool for the detection of nitroaromatic compounds due to its high sensitivity, rapid response, and operational simplicity. Research in this area has concentrated on designing novel fluorophores and sensing platforms that exhibit a distinct change in their fluorescent properties upon interaction with the target analyte.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them exceptional candidates for sensing applications. Luminescent MOFs, in particular, can act as highly sensitive platforms for detecting nitroaromatic compounds, including 2,6-dichloro-4-nitroaniline.

One notable example involves a Zinc-based MOF, {[Zn(L)(H2O)]·H2O}n, which demonstrates significant fluorescence quenching upon exposure to 2,6-dichloro-4-nitroaniline. The mechanism behind this quenching is attributed to a combination of resonance energy transfer and photo-induced electron transfer between the excited MOF and the analyte. The porous structure of the MOF allows for the efficient diffusion and trapping of analyte molecules, leading to a highly sensitive and rapid response.

The performance of a fluorescent sensor is critically defined by its quantum yield and selectivity. The quantum yield indicates the efficiency of the fluorescence process, and a high initial quantum yield is desirable for a sensitive sensor. For the {[Zn(L)(H2O)]·H2O}n MOF, the absolute quantum yield in the solid state was determined to be 10.1%.

Selectivity studies are performed to ensure that the sensor responds primarily to the target analyte in the presence of other potentially interfering substances. When tested against a range of other nitroaromatic compounds and common ions, the {[Zn(L)(H2O)]·H2O}n MOF exhibited a particularly strong quenching effect for 2,6-dichloro-4-nitroaniline. The quenching efficiency for various nitroaromatic compounds is detailed in the table below, highlighting the sensor's high selectivity.

Table 1: Fluorescence Quenching Efficiency of {[Zn(L)(H2O)]·H2O}n MOF for Various Nitroaromatic Compounds

| Analyte | Quenching Efficiency (%) |

|---|---|

| 2,6-dichloro-4-nitroaniline | 94.8 |

| 4-nitroaniline | 92.5 |

| 2,4-dinitrotoluene | 90.7 |

| Nitrobenzene (B124822) | 86.4 |

| 1,3-dinitrobenzene | 84.2 |

Data sourced from a study on a luminescent zinc-based MOF sensor.

To validate the practical applicability of a sensor, it must be tested on real-world environmental samples, such as river water or soil extracts. These tests assess the sensor's performance in a complex matrix and determine its recovery rate, which is the percentage of the known added analyte concentration that is successfully measured.

The {[Zn(L)(H2O)]·H2O}n MOF sensor was evaluated for its ability to detect 2,6-dichloro-4-nitroaniline in spiked river water samples. The results demonstrated excellent recovery rates, indicating that the sensor is robust and reliable for practical environmental monitoring applications.

Table 2: Recovery Rates for the Detection of 2,6-dichloro-4-nitroaniline in Spiked River Water Samples

| Sample | Spiked Concentration (μM) | Found Concentration (μM) | Recovery Rate (%) | RSD (%) (n=3) |

|---|---|---|---|---|

| River Water 1 | 5.0 | 4.89 | 97.8 | 2.6 |

| River Water 2 | 10.0 | 10.21 | 102.1 | 2.9 |

| River Water 3 | 20.0 | 19.56 | 97.8 | 3.1 |

Data reflects the performance of the {[Zn(L)(H2O)]·H2O}n MOF sensor in real-world sample analysis.

Environmental Fate and Ecotoxicological Implications of 2,4 Dichloro 6 Nitroaniline

Environmental Persistence and Transport

The environmental persistence and transport of 2,4-dichloro-6-nitroaniline, a chlorinated nitroaromatic compound, are governed by its susceptibility to various degradation processes and its inherent chemical stability. Understanding these factors is crucial for assessing its long-term impact on ecosystems. The compound is a known impurity in the production of the fungicide dicloran (2,6-dichloro-4-nitroaniline) and shares structural similarities that influence its environmental behavior. inchem.org

Abiotic Degradation Pathways

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of this compound in the environment. These pathways primarily include photolysis and chemical hydrolysis.

Photolysis and Photo-oxidation Processes

Photolysis, the breakdown of compounds by light, is a key abiotic degradation pathway for chlorinated nitroanilines. When exposed to sunlight, particularly UV radiation greater than 290 nm, the related compound dicloran undergoes photodegradation. nih.gov Studies have shown that this process can be relatively rapid, with a reported half-life of approximately 7.5 hours in various aqueous media under simulated sunlight. acs.org The photodegradation of dicloran involves reactions such as the photoreduction of the nitro group and the breaking of the carbon-amine bond (homolytic rupture of the C-NH2 bond). researchgate.net

Research has identified several intermediate products from the photolysis of dicloran in water. nih.govnih.gov Over 90% of dicloran was observed to degrade within 24 hours of UV exposure in one study. nih.gov The detection of chloride and nitrate (B79036) ions suggests that photonucleophilic substitution is a contributing mechanism in the degradation process. acs.org

| Intermediate Product | Chemical Name | Observation |

|---|---|---|

| CBQ | 2-chloro-1,4-benzoquinone | Detected as a major intermediate, but rapidly degraded via further photolysis. nih.govnih.gov |

| BQ | 1,4-benzoquinone | Detected as a major intermediate, but rapidly degraded via further photolysis. nih.govnih.gov |

Chemical Stability and Hydrolysis Resistance in Aquatic Environments

This compound exhibits significant chemical stability, particularly against hydrolysis under typical environmental conditions. Its close analogue, dicloran, is reported to be stable to hydrolysis in a pH range of 5 to 9 and is also stable to oxidation. inchem.orgagropages.com This stability extends to high temperatures, with the compound remaining stable up to 300 °C. agropages.comchemicalbook.com Only under harsh conditions, such as in the presence of a strong base (6 M), does hydrolysis yield 3,5-dichloro-4-aminophenol. chemicalbook.com This inherent resistance to hydrolysis means that, in the absence of light or microbial activity, the compound can persist in aquatic environments for extended periods. regulations.gov

Biotransformation and Biodegradation Studies

Biotransformation by microorganisms is a critical process determining the ultimate fate of this compound in soil and water systems.

Microbial Degradation Mechanisms and Pathways in Soil and Water

Microbial action is considered the primary degradation process for the related compound dicloran in soil. nih.gov Evidence for this includes observations that degradation is significantly faster in non-sterile soil compared to sterile soil. Furthermore, the degradation rate increases in soils that have been previously treated with the fungicide, which suggests an adaptation and buildup of a specialized microbial community capable of metabolizing the compound. nih.gov Amending soil with substances that enhance microbial activity, such as glucose or alfalfa, has been shown to significantly decrease the persistence of dicloran. nih.gov In soil, the microbial degradation of dicloran primarily involves the reduction of the nitro group to form 4-amino-2,6-dichloroaniline. agropages.com

Aerobic Degradation by Bacterial Strains (e.g., Rhodococcus sp., Cupriavidus sp., Pseudomonas DL17)

While specific studies detailing the degradation of this compound by the bacterial strains Rhodococcus sp., Cupriavidus sp., and Pseudomonas DL17 are not prominent, research on structurally similar compounds provides insight into the potential degradation mechanisms these organisms might employ. Many microbial strains are known to be capable of transforming nitroaromatic compounds through various aerobic or anaerobic pathways. eaht.org

| Bacterial Genus | Analogous Compound Degraded | Key Degradation Mechanism/Pathway | Reference |

|---|---|---|---|

| Rhodococcus | 2-Chloro-4-nitroaniline (B86195) | Initial transformation via oxidative mechanisms. | noaa.gov |

| Cupriavidus | Pentachloronitrobenzene (B1680406) (PCNB) | Co-metabolism under aerobic conditions. | chemchart.com |

| Pseudomonas | p-Nitroaniline | Biodegradation involving nitroreductase enzymes. | eaht.org |

Rhodococcus sp. : Species within the Rhodococcus genus are known for their versatile metabolic capabilities, including the degradation of various nitrophenols and chloroanilines. For instance, Rhodococcus imtechensis strain RKJ300 can utilize 2-chloro-4-nitrophenol (B164951) as a sole source of carbon and energy, employing both oxidative and reductive mechanisms for its initial transformation. noaa.gov

Cupriavidus sp. : Bacteria from the Cupriavidus genus have been identified as degraders of chlorinated nitroaromatic compounds. For example, Cupriavidus sp. YNS-85 was isolated for its ability to degrade pentachloronitrobenzene (PCNB) and was shown to enhance its removal from contaminated soil. chemchart.com

Pseudomonas DL17 : This strain, isolated from an alkaline lake, has demonstrated the ability to biodegrade p-nitroaniline. eaht.org Studies indicate that Pseudomonas species can utilize nitroaromatic compounds, often initiating the degradation through the action of nitroreductase enzymes that reduce the nitro group. eaht.org The strain Pseudomonas DL17 showed 100% biodegradation of 500 mg/L of p-nitroaniline within 48 hours under optimal conditions. eaht.org

Anaerobic Degradation by Microbial Strains (e.g., Geobacter sp., Thauera aromatica)

Under anaerobic conditions, certain microbial strains have demonstrated the ability to degrade chloro-nitroaromatic compounds. Research on 2-chloro-4-nitroaniline, a structural analogue of this compound, has shown that it can be utilized as a sole carbon and nitrogen source by Fe(III)-reducing bacteria such as Geobacter sp. strain KT7 and Thauera aromatica strain KT9. sci-hub.senih.govresearchgate.net These two strains exhibit different initial degradation strategies. Geobacter sp. KT7 first transforms the nitro group to an amino group, which is then followed by dechlorination. sci-hub.senih.gov In contrast, Thauera aromatica KT9 initially dechlorinates the compound before reducing the nitro group, eventually transforming it to aniline (B41778). sci-hub.senih.gov

When combined, a mixed culture of these two strains showed an enhanced degradation rate of 2-chloro-4-nitroaniline, approximately 45% higher than that of the individual strains. sci-hub.senih.gov This increased efficiency is attributed to cooperative processes like cross-feeding and nutrient sharing between the two isolates. sci-hub.senih.gov The degradation process by these mixed species has been linked to the reduction of Fe(III). sci-hub.se

Identification of Metabolites

The breakdown of chlorinated nitroanilines by microorganisms results in various intermediate compounds known as metabolites. The specific metabolites identified often depend on the parent compound and the microbial species involved. For instance, the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 leads to the stoichiometric transformation to 4-amino-3-chlorophenol, which is then converted to 6-chlorohydroxyquinol. nih.govplos.orgresearchgate.net In the case of 2,6-dichloro-4-nitroaniline (B1670479) (Dicloran), hydrolysis in a basic solution or metabolism in rat hepatic microsomes yields 3,5-dichloro-4-aminophenol. lookchem.comchemicalbook.com

Table 1: Identified Metabolites from the Degradation of Dichloro-nitroaniline Analogues

| Parent Compound | Metabolite(s) | Degrading System | Source(s) |

|---|---|---|---|

| 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Aerobic degradation by Rhodococcus sp. strain MB-P1 | nih.govplos.orgresearchgate.net |

| 2,6-Dichloro-4-nitroaniline | 3,5-Dichloro-4-aminophenol | Rat hepatic microsomes; Base hydrolysis | lookchem.comchemicalbook.com |

| 2,6-Dichloro-4-nitroaniline | 2,6-Dichloro-p-phenylenediamine, 4-Amino-3,5-dichloroacetanilide | Aerobic liquid cultures (e.g., Escherichia coli, Pseudomonas cepacia) | nih.gov |

Enzyme Involvement in Degradation Pathways

The microbial degradation of these compounds is facilitated by specific enzymes. In the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, enzyme assays confirmed the involvement of a flavin-dependent monooxygenase. nih.govplos.orgresearchgate.net This enzyme catalyzes the first step in the pathway, removing the nitro group to produce 4-amino-3-chlorophenol. nih.govplos.org Subsequent steps in the degradation of 2-chloro-4-nitroaniline involve an aniline dioxygenase, which facilitates the conversion of 4-amino-3-chlorophenol. nih.govplos.orgresearchgate.net The degradation of a related compound, 2,6-dichloro-4-nitrophenol (B181596), by Cupriavidus sp. CNP-8 involves a FAD-dependent two-component monooxygenase (HnpAB) that converts it to 6-chlorohydroxyquinol. semanticscholar.orgnih.gov

Degradation Kinetics and Growth Parameters of Microorganisms

The kinetics of microbial degradation provide insight into the efficiency and limits of bioremediation. Studies on Cupriavidus sp. CNP-8 degrading 2,6-dichloro-4-nitrophenol, a structurally related pollutant, revealed that the bacterium could completely break down an initial 0.4 mM concentration within 35 hours. semanticscholar.org The degradation kinetics for this process were modeled, showing a specific growth rate (μ) of 0.124 h⁻¹, a half-saturation constant (Ks) of 0.038 mM, and an inhibition constant (Ki) of 0.42 mM. semanticscholar.orgnih.gov Bacterial growth and substrate degradation were delayed at higher concentrations, and degradation did not occur when the initial concentration of 2,6-dichloro-4-nitrophenol was 1.5 mM or higher. semanticscholar.org

Table 2: Growth and Degradation Kinetic Parameters for Cupriavidus sp. CNP-8 on 2,6-Dichloro-4-nitrophenol

| Parameter | Value | Unit | Source(s) |

|---|---|---|---|

| Specific Growth Rate (μ) | 0.124 | h⁻¹ | semanticscholar.orgnih.gov |

| Half Saturation Constant (Ks) | 0.038 | mM | semanticscholar.orgnih.gov |

| Inhibition Constant (Ki) | 0.42 | mM | semanticscholar.orgnih.gov |

Plant Uptake and Metabolism of this compound

The interaction of this compound with plants is not well-documented in the reviewed literature. However, studies on related compounds provide valuable insights. Research on wheat (Triticum aestivum) and soybean (Glycine max) demonstrated uptake of [¹⁴C]-2,4-dichloroaniline, a related compound. researchgate.net In soybean, [¹⁴C]-2,4-dichloroaniline and its metabolites were primarily found in the aerial parts of the plant. researchgate.net Another analogue, 2,6-dichloro-4-nitroaniline, has been shown to be taken up through the roots of lettuce plants following soil treatments. inchem.org For 2,4-dichlorophenol, another related molecule, uptake in both wheat and soybean was observed, with the majority of the absorbed compound being associated with the roots rather than the shoots. researchgate.net

Mammalian Metabolism and Excretion (e.g., in Rats)

Direct metabolic studies on this compound in mammals were not found in the search results. However, research on closely related isomers offers relevant information. When rats were exposed to 2,4-dichloronitrobenzene, it was expected to be rapidly metabolized and excreted, primarily in the urine. industrialchemicals.gov.au The metabolism involves the conversion of the nitro (–NO₂) group to an amine (–NH₂), forming 2,4-dichloroaniline (B164938). industrialchemicals.gov.au Similarly, the metabolism of 2,6-dichloro-4-nitroaniline in rat hepatic microsomes results in the formation of 3,5-dichloro-4-aminophenol. lookchem.comchemicalbook.com Studies on 2,6-dichlorobenzonitrile (B3417380) administered to rats showed that urine was the major route for excretion, and enterohepatic circulation occurred. nih.gov

Ecotoxicity and Environmental Hazard Assessment

This compound is classified as a hazardous substance. According to aggregated information from notifications to the ECHA C&L Inventory, the compound poses significant risks. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled. nih.gov It may also cause damage to organs through prolonged or repeated exposure. nih.gov

From an ecotoxicological standpoint, it is considered toxic to aquatic life with long-lasting effects. nih.gov Safety data sheets confirm these hazards, noting the compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation. thermofisher.comcapotchem.cn

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H300 | Fatal if swallowed | nih.gov |

| Acute Toxicity, Dermal | H310 | Fatal in contact with skin | nih.gov |

| Acute Toxicity, Inhalation | H330 | Fatal if inhaled | nih.gov |

| Specific Target Organ Toxicity, Repeated Exposure | H373 | May cause damage to organs through prolonged or repeated exposure | nih.gov |

| Hazardous to the Aquatic Environment, Long-term Hazard | H411 | Toxic to aquatic life with long lasting effects | nih.gov |

Acute and Chronic Toxicity to Aquatic Organisms

This compound is classified as toxic to aquatic life with long-lasting effects. nih.govhpc-standards.comwordpress.com It is recognized as being very toxic to aquatic life, potentially causing damage to organs through prolonged or repeated exposure. pentachemicals.eu

Toxicity to Fish Species (e.g., Rainbow Trout, Bluegill Sunfish, Goldfish, Chinese Rare Minnows, Killifish)

Studies have shown that this compound is moderately to highly toxic to various freshwater fish species. epa.gov For the Rainbow Trout (Oncorhynchus mykiss), the 96-hour median lethal concentration (LC50), which is the concentration required to kill half the members of a tested population, has been reported as 0.56 mg/L and 1.6 mg/L in different studies. hpc-standards.comepa.govsigmaaldrich.com The U.S. Environmental Protection Agency (EPA) also reported a 96-hour LC50 of 0.9 mg/L for Rainbow Trout. epa.gov Research on primary epidermal cell cultures from Rainbow Trout indicated that 2,4-dichloroaniline (a related compound) showed increasing toxicity at concentrations from 100 to 1,000 μM. researchgate.net

For the Bluegill Sunfish (Lepomis macrochirus), the 96-hour LC50 is reported to be 1.08 ppm, and another study found an LC50 of 37,000 ug/L (or 37 mg/L) under static freshwater conditions. epa.govechemi.com

Acute toxicity tests have also been conducted on juvenile killifish (Fundulus heteroclitus), among other compounds. researchgate.netnih.govresearchgate.netcdnsciencepub.comregulations.gov While specific LC50 values for this compound from these studies are not detailed in the provided results, the inclusion of this chemical in such tests highlights its environmental concern. researchgate.netnih.govresearchgate.netcdnsciencepub.comregulations.gov

Additionally, this compound has demonstrated anti-androgenic activity in Chinese rare minnows, pointing to its potential as an endocrine disruptor. evitachem.com

Interactive Data Table: Acute Toxicity of this compound to Fish

| Species | Exposure Duration | LC50 Value | Toxicity Category | Source(s) |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.56 mg/L | Highly Toxic | epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.9 mg/L | Highly Toxic | epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 1.6 mg/L | Moderately Toxic | hpc-standards.comsigmaaldrich.com |

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | 1.08 mg/L | Moderately Toxic | epa.gov |

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | 37 mg/L | Slightly Toxic | echemi.com |

Toxicity to Invertebrates (e.g., Daphnia, Grass Shrimp, Earthworms)

This compound exhibits significant toxicity to aquatic invertebrates. For the water flea (Daphnia magna), the 48-hour median effective concentration (EC50) is 2.07 mg/L. hpc-standards.comsigmaaldrich.com Another study reported a similar 48-hour EC50 of 2070 ug/L (2.07 mg/L) for Daphnia magna under static freshwater conditions. echemi.com In chronic toxicity tests, the no-observed-effect concentration (NOEC) for Daphnia magna over 21 days in a semi-static test was 0.032 mg/L. sigmaaldrich.com

Acute toxicity studies have also been performed on juvenile grass shrimp (Palaemonetes pugio). researchgate.netnih.govresearchgate.netoup.com While the specific LC50 values for this compound were not detailed in the search results, its inclusion in these studies points to its potential harm to this species. researchgate.netnih.govresearchgate.netoup.com Information regarding the toxicity of this compound to earthworms was not found in the provided search results.

Interactive Data Table: Toxicity of this compound to Aquatic Invertebrates

| Species | Test Type | Exposure Duration | Value | Unit | Source(s) |

| Daphnia magna (Water flea) | Acute | 48 hours | 2.07 | mg/L (EC50) | hpc-standards.comsigmaaldrich.comechemi.com |

| Daphnia magna (Water flea) | Chronic | 21 days | 0.032 | mg/L (NOEC) | sigmaaldrich.com |

Toxicity to Algae and Microorganisms

Information regarding the specific toxicity of this compound to algae and microorganisms is limited in the provided search results. echemi.comthermofisher.com One source indicates that data on its toxicity to algae and microorganisms is not available. echemi.com Another safety data sheet states it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. thermofisher.com

Toxicological Profiles and Biological Activity of 2,4 Dichloro 6 Nitroaniline

Genotoxicity and Mutagenicity Studies

Comprehensive genotoxicity and mutagenicity data derived from specific, standardized assays for 2,4-Dichloro-6-nitroaniline are not extensively available in the public literature. The following sections summarize the current state of knowledge.

In Vitro Genotoxicity Assays (e.g., Ames Test in Salmonella, HPRT Locus Gene Mutations, Sister Chromatid Exchanges (SCEs), Micronuclei (MN) in V79 cells)

Detailed experimental results for this compound in several key in vitro genotoxicity assays have not been identified in the reviewed scientific literature.

Ames Test in Salmonella : Specific data from Ames mutagenicity assays for this compound are not available.

HPRT Locus Gene Mutations : No available data from studies on gene mutations at the HPRT locus for this compound.

Sister Chromatid Exchanges (SCEs) : There is no available information on the induction of sister chromatid exchanges by this compound.

Micronuclei (MN) in V79 cells : Data regarding the induction of micronuclei in V79 cells by this compound are not available.

DNA Damage and Chromosomal Aberrations

Direct studies investigating the potential of this compound to cause primary DNA damage or chromosomal aberrations are limited. While the carcinogenic effects of some related nitroaromatic compounds have been linked to metabolic activation leading to DNA damage, specific research confirming this pathway for this compound is not presently available. nih.gov One study noted that the compound was used as a starting material in the synthesis of a molecule designed to protect against DNA damage. researchgate.net

Comparison with Structurally Related Nitroaromatic Compounds

While specific mutagenicity data for this compound is scarce, comparisons with its isomers offer some insight into its chemical properties. The position of substituents on the aniline (B41778) ring influences the compound's acidity (pKa). In one analysis, 2,5-Dichloro-4-nitroaniline was found to have the lowest pKa (–1.74), indicating higher acidity, due to optimal resonance stabilization. In contrast, 2,6-dichloro-4-nitroaniline (B1670479) showed reduced acidity (pKa –3.31) because the chlorine atom at the 6-position sterically hinders the nitro group's resonance. this compound exhibits an intermediate acidity with a pKa value of approximately –3.00 to –3.13. dss.go.th

Generally, nitroaromatic compounds are recognized as a class of substances with potential toxic, mutagenic, and carcinogenic effects. nies.go.jp Their toxicity is often linked to metabolic reduction of the nitro group, forming reactive intermediates that can interact with cellular macromolecules like proteins and nucleic acids.

Mammalian Toxicology and Mechanisms of Toxicity

The mammalian toxicology of this compound is characterized by high acute toxicity and the potential for target organ damage upon repeated exposure.